molecular formula C17H15ClN2O4S B13945094 4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 535945-85-8

4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

Katalognummer: B13945094
CAS-Nummer: 535945-85-8
Molekulargewicht: 378.8 g/mol
InChI-Schlüssel: ZZWNWKBXBVUDES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C17H15ClN2O4S. This compound is characterized by the presence of a chloro-substituted phenoxy group, an acetyl group, a carbamothioyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with chloroacetic acid to produce 4-chloro-3-methylphenoxyacetic acid.

    Acetylation: The phenoxyacetic acid is then acetylated using acetic anhydride to form 4-chloro-3-methylphenoxyacetyl chloride.

    Carbamothioylation: The acetyl chloride is reacted with thiourea to introduce the carbamothioyl group, forming 4-[[2-(4-chloro-3-methylphenoxy)acetyl]carbamothioyl]benzoic acid.

    Final Coupling: The final step involves coupling the carbamothioyl intermediate with benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted phenoxy derivatives

Wissenschaftliche Forschungsanwendungen

4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, or signal transduction, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Chloro-3-methylphenoxy)benzoic acid
  • 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
  • (4-Chloro-3-methylphenoxy)acetic acid

Uniqueness

4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

535945-85-8

Molekularformel

C17H15ClN2O4S

Molekulargewicht

378.8 g/mol

IUPAC-Name

4-[[2-(4-chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H15ClN2O4S/c1-10-8-13(6-7-14(10)18)24-9-15(21)20-17(25)19-12-4-2-11(3-5-12)16(22)23/h2-8H,9H2,1H3,(H,22,23)(H2,19,20,21,25)

InChI-Schlüssel

ZZWNWKBXBVUDES-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.